5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbonitrile
Overview
Description
The compound “5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbonitrile” belongs to a class of organic compounds known as pyrazoles . Pyrazoles are characterized by a 5-membered ring structure with three carbon atoms and two adjacent nitrogen atoms . The presence of an amino group (NH2) and a methoxy group (OCH3) further classifies this compound .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of a 5-membered ring with two nitrogen atoms. The presence of an amino group and a methoxy group attached to the phenyl group would likely impact the compound’s chemical properties and reactivity .
Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions, including substitutions, additions, and oxidations, depending on the substituents present . The amino and methoxy groups in “this compound” could potentially participate in these reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of an amino group could increase its polarity and potentially its solubility in water .
Scientific Research Applications
- AMPC has been evaluated for its antibacterial and antifungal properties. Researchers have investigated its efficacy against Gram-positive bacteria (such as Streptococcus aureus and Bacillus subtilis) and Gram-negative bacteria (including Klebsiella pneumoniae and Escherichia coli) .
- AMPC has been tested for its ability to inhibit biofilm formation. Specifically, diiodo analogues of AMPC demonstrated promising results against strong biofilm producers, including methicillin-resistant S. aureus and S. epidermidis .
- The 1,3,4-oxadiazole core in AMPC serves as a valuable scaffold for designing novel drugs. Researchers explore its potential as a bioisostere for carboxylic acids, esters, and carboxamides .
Antibacterial and Antifungal Activity
Antibiofilm Properties
Medicinal Chemistry and Drug Design
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the enzyme urease . Urease is a cytoplasmic enzyme found in several cells, including bacteria, fungi, algae, and some plant cells . It plays a critical role in the survival of certain bacteria such as Helicobacter pylori .
Mode of Action
Similar compounds have been found to inhibit urease by interacting with the active site of the enzyme . This interaction prevents the enzyme from catalyzing the conversion of urea to ammonia and carbon dioxide .
Biochemical Pathways
The inhibition of urease affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This inhibition can disrupt the pH balance within the cells of H. pylori, potentially inhibiting their survival .
Result of Action
The inhibition of urease by this compound could potentially lead to the disruption of H. pylori survival, given the enzyme’s role in maintaining the bacterium’s intracellular pH . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-amino-1-(2-methoxyphenyl)pyrazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-16-10-5-3-2-4-9(10)15-11(13)8(6-12)7-14-15/h2-5,7H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTDTJIVDSFGOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(C=N2)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478616 | |
Record name | 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
650628-19-6 | |
Record name | 1H-Pyrazole-4-carbonitrile, 5-amino-1-(2-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=650628-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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